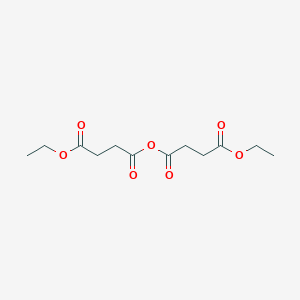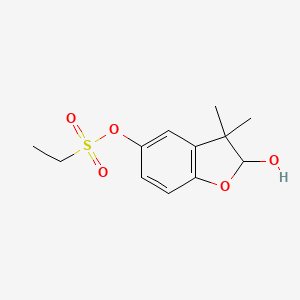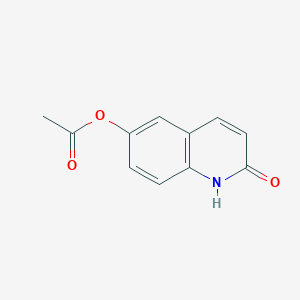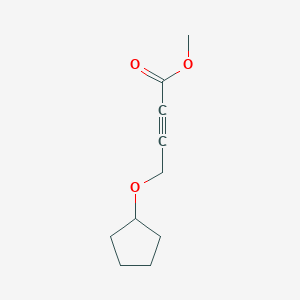![molecular formula C14H21BN2O2 B13894437 1-{bicyclo[1.1.1]pentan-1-yl}-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13894437.png)
1-{bicyclo[1.1.1]pentan-1-yl}-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{bicyclo[111]pentan-1-yl}-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound that features a unique bicyclo[111]pentane structureThe bicyclo[1.1.1]pentane moiety is known for its rigidity and three-dimensional structure, which can impart unique properties to the molecules it is part of .
Méthodes De Préparation
The synthesis of 1-{bicyclo[1.1.1]pentan-1-yl}-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through carbene insertion into the central bond of bicyclo[1.1.0]butanes or nucleophilic/radical addition across the central bond of [1.1.1]propellanes.
Functionalization of the bicyclo[1.1.1]pentane: The core structure is then functionalized with the desired substituents, such as the tetramethyl-1,3,2-dioxaborolan-2-yl group and the pyrazole ring.
Analyse Des Réactions Chimiques
1-{bicyclo[1.1.1]pentan-1-yl}-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-{bicyclo[1.1.1]pentan-1-yl}-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has several scientific research applications:
Biology: Its rigid structure and functional groups make it a valuable tool in the study of biological systems and interactions.
Mécanisme D'action
The mechanism of action of 1-{bicyclo[1.1.1]pentan-1-yl}-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves its interaction with molecular targets and pathways within a system. The bicyclo[1.1.1]pentane moiety provides a rigid and stable framework, while the functional groups can interact with specific targets, such as enzymes or receptors . These interactions can modulate the activity of the targets, leading to various effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-{bicyclo[1.1.1]pentan-1-yl}-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole include:
1-(3-methylbicyclo[1.1.1]pentan-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole: This compound features a similar bicyclo[1.1.1]pentane core but with different functional groups.
tert-Butyl (3-Aminobicyclo[1.1.1]pentan-1-yl)carbamate: Another compound with a bicyclo[1.1.1]pentane core, used in different applications.
2-(3-methylbicyclo[1.1.1]pentan-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound also shares the bicyclo[1.1.1]pentane structure but has a pyridine ring instead of a pyrazole.
The uniqueness of 1-{bicyclo[111]pentan-1-yl}-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole lies in its specific combination of functional groups and the bicyclo[11
Propriétés
Formule moléculaire |
C14H21BN2O2 |
|---|---|
Poids moléculaire |
260.14 g/mol |
Nom IUPAC |
1-(1-bicyclo[1.1.1]pentanyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
InChI |
InChI=1S/C14H21BN2O2/c1-12(2)13(3,4)19-15(18-12)11-8-16-17(9-11)14-5-10(6-14)7-14/h8-10H,5-7H2,1-4H3 |
Clé InChI |
BRQBVHYWKLHGLC-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C34CC(C3)C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl[1-(3,4-dihydro-2H-pyran-2-yl)propoxy]dimethylsilane](/img/structure/B13894354.png)




![[4-(Hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-1-YL]methyl acetate](/img/structure/B13894397.png)

![1-[3-(Dimethylamino)-2-methylpropyl]pyrazol-4-amine](/img/structure/B13894408.png)
![6-(1H-pyrazolo[3,4-b]pyridin-5-yl)-4-pyridin-4-ylquinoline](/img/structure/B13894419.png)

![tert-butyl N-[1-[(1-anilino-4-methyl-1-oxopentan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13894433.png)
![1-[6-(3,3-Difluoropiperidin-4-yl)-1-methylindazol-3-yl]-1,3-diazinane-2,4-dione](/img/structure/B13894442.png)

![Tert-butyl 5-[(4-nitrophenoxy)carbonyloxymethyl]imidazole-1-carboxylate](/img/structure/B13894450.png)
